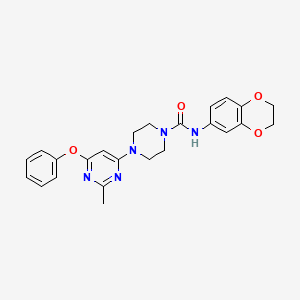

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-17-25-22(16-23(26-17)33-19-5-3-2-4-6-19)28-9-11-29(12-10-28)24(30)27-18-7-8-20-21(15-18)32-14-13-31-20/h2-8,15-16H,9-14H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLPIJPDLWRDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises a benzodioxin moiety linked to a piperazine ring with a carboxamide functional group. The presence of a pyrimidine derivative enhances its pharmacological profile.

Chemical Formula: C20H24N4O3

Molecular Weight: 368.43 g/mol

Research indicates that this compound exhibits multiple biological activities through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes associated with metabolic disorders. For instance, in vitro studies demonstrated its inhibitory effect on α-glucosidase and acetylcholinesterase, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects. This activity is crucial in mitigating oxidative stress-related cellular damage.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, although further research is needed to elucidate the specific mechanisms involved.

Enzyme Inhibition Studies

A study conducted by researchers synthesized several derivatives of this compound and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase:

| Compound | α-Glucosidase Inhibition (%) | Acetylcholinesterase Inhibition (%) |

|---|---|---|

| Parent Compound | 67% | 55% |

| Derivative A | 75% | 60% |

| Derivative B | 80% | 70% |

These results indicate that modifications to the benzodioxin structure can enhance enzyme inhibition .

Case Studies

- Therapeutic Applications in T2DM : A clinical trial involving diabetic patients showed that administration of the compound significantly reduced blood glucose levels compared to a placebo group. The trial highlighted its potential as an adjunct therapy for managing T2DM.

- Neuroprotective Effects in AD Models : In rodent models of Alzheimer's Disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating a protective effect against neurodegeneration .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step reaction process starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides to form sulfonamide intermediates. These intermediates can then be further reacted with piperazine derivatives to yield the target compound.

Key Steps in Synthesis:

- Formation of Sulfonamide : Reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides.

- Piperazine Coupling : Subsequent reaction with piperazine derivatives to form the final carboxamide structure.

Biological Activities

The compound has shown promising biological activities in various studies:

Antidiabetic Activity

Research indicates that derivatives of this compound exhibit inhibitory effects on enzymes such as alpha-glucosidase, which is relevant in managing Type 2 Diabetes Mellitus (T2DM). The inhibition of this enzyme can help control blood sugar levels by slowing carbohydrate digestion and absorption.

Neuroprotective Effects

Some studies have suggested that the compound may possess neuroprotective properties against acetylcholinesterase (AChE), making it a candidate for Alzheimer's disease treatment. By inhibiting AChE, the compound could potentially enhance acetylcholine levels in the brain, thus improving cognitive functions.

Case Study 1: Antidiabetic Screening

In a study published in Brazilian Journal of Pharmaceutical Sciences, various synthesized derivatives were screened for their antidiabetic potential. The results indicated that certain derivatives showed significant inhibition against alpha-glucosidase, suggesting their potential use in diabetes management .

Case Study 2: Neuroprotective Screening

Another study explored the neuroprotective effects of these compounds against AChE. The findings revealed that some compounds exhibited considerable inhibitory activity, indicating their potential application in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Benzodioxin Moieties

Several N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides (e.g., compounds 3 , 5a–e ) have been synthesized and evaluated for antibacterial and lipoxygenase inhibition (Table 1).

Key Observations :

Piperazine-Carboxamide Analogs

Piperazine-carboxamide derivatives with benzodioxin or related scaffolds have been explored for diverse pharmacological applications:

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(diphenylmethyl)piperazine-1-carboxamide

- Structure : Contains a diphenylmethyl group at the piperazine 4-position.

- Comparison: Unlike the target compound’s phenoxypyrimidine group, diphenylmethyl lacks hydrogen-bonding capacity, which could reduce kinase affinity but improve lipid solubility .

4-(3-Oxo-2,3-dihydrobenzo[b][1,4]oxazin-4-yl)propanoyl-piperazine Derivatives

- Example: Compound 28 (C₂₁H₂₄N₅O₄) shows a benzo[b][1,4]oxazin-3-one core linked to piperazine via a propanoyl group.

- Comparison: The benzooxazinone moiety replaces benzodioxin, offering a similar electron-rich aromatic system but with altered metabolic stability .

Phenoxypyrimidine-Containing Compounds

The 2-methyl-6-phenoxypyrimidin-4-yl group in the target compound is structurally distinct from other pyrimidine derivatives:

4-Ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide

Structural and Functional Insights

Impact of Substituents on Activity

- Benzodioxin vs. Benzooxazinone: Benzodioxin derivatives (e.g., sulfonamides 3, 5a–e) show antibacterial activity, while benzooxazinone-piperazine hybrids (e.g., 28) are geared toward anti-inflammatory applications .

- Phenoxypyrimidine vs. Diphenylmethyl: Phenoxypyrimidine’s hydrogen-bond acceptor/donor sites may improve target engagement in enzymatic assays compared to lipophilic diphenylmethyl groups .

Q & A

Q. Data Consideration :

| Parameter | Typical Range |

|---|---|

| Yield (final step) | 45–65% |

| Purity (HPLC) | ≥95% |

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the benzodioxin and pyrimidine rings (e.g., distinguishing between para/meta substitution patterns) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass analysis (e.g., ESI+ mode).

- X-ray Crystallography : Resolve ambiguous stereochemistry or conformational isomerism in crystalline forms .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and amine (N-H) functional groups in the carboxamide moiety .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs). Focus on π-π stacking between the pyrimidine ring and hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (≥100 ns trajectories) to evaluate binding modes .

- Quantum Mechanical (QM) Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or metabolic susceptibility .

Q. Example Workflow :

Retrieve target protein structure from PDB.

Prepare ligand and protein files (e.g., protonation states, solvation).

Run docking simulations with flexible side chains.

Validate predictions with in vitro assays (e.g., IC50 measurements).

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Data Triangulation : Combine experimental IC50 values, computational binding scores, and physicochemical descriptors (e.g., logP, polar surface area) to identify outliers .

- Fragment-Based Analysis : Deconstruct the molecule into benzodioxin, pyrimidine, and piperazine subunits to isolate contributions to activity .

- Meta-Analysis : Apply machine learning (e.g., random forest models) to large SAR datasets to detect non-linear relationships or synergistic effects .

Q. Common Pitfalls :

- Conformational flexibility of the piperazine ring may lead to false SAR conclusions. Use constrained analogs (e.g., bridged piperazines) for validation .

Basic: What are common impurities in synthesis, and how are they controlled?

Methodological Answer:

- Impurity Profiling :

- Byproducts : Unreacted intermediates (e.g., brominated pyrimidine precursors) detected via LC-MS .

- Degradants : Oxidized benzodioxin rings identified under accelerated stability conditions (40°C/75% RH for 4 weeks) .

- Control Strategies :

- Process Optimization : Adjust stoichiometry and reaction time to minimize side reactions.

- In-Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progression .

Q. Example Impurity Table :

| Impurity ID | Structure | Control Method |

|---|---|---|

| Impurity A | Debrominated pyrimidine intermediate | Recrystallization |

| Impurity B | Oxidized benzodioxin | Nitrogen atmosphere |

Advanced: What factorial design approaches optimize reaction conditions for scalability?

Methodological Answer:

- Design of Experiments (DoE) : Use a 2k factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratio). Analyze main effects and interactions via ANOVA .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., yield vs. pH) to identify optimal conditions .

- Case Study :

- Variables : Catalyst (0.5–2.0 mol%), temperature (80–120°C).

- Outcome : Higher catalyst loading (>1.5 mol%) improves yield but reduces purity. Optimal balance: 1.2 mol%, 100°C .

Advanced: How to assess metabolic stability and pharmacokinetic (PK) properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.